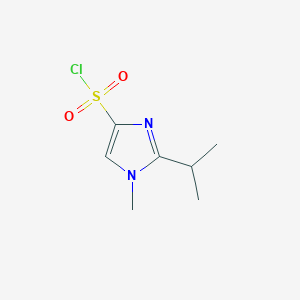

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methyl-2-propan-2-ylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)7-9-6(4-10(7)3)13(8,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVSGJCTVHRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles, such as amines or alcohols, to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physicochemical properties, and applications of 1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride are influenced by its substitution pattern. Below is a detailed comparison with key analogs:

Table 1: Comparison of Key Imidazole Sulfonyl Derivatives

Key Findings:

Substituent Position and Reactivity :

- The target compound’s sulfonyl chloride at position 4 and methyl/isopropyl groups at positions 1 and 2 create a sterically hindered environment. This contrasts with 1-methylimidazole-2-sulfonyl chloride, where the sulfonyl group at position 2 enhances electrophilicity and reaction rates in nucleophilic substitutions .

- Bulkier substituents (e.g., isopropyl or isobutyl) reduce solubility in aqueous media but improve compatibility with organic solvents .

Functional Group Impact :

- Sulfonyl chlorides (e.g., CAS 1338976-16-1) are more reactive than sulfonamides (e.g., CAS 1341141-84-1), making them preferred intermediates for further derivatization .

Synthetic Utility :

- The target compound’s steric profile may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) for efficient sulfonamide formation, unlike less-hindered analogs like 1-methylimidazole-2-sulfonyl chloride .

Biological Activity

1-Methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a notable compound within the imidazole family, characterized by a sulfonyl chloride functional group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11ClN2O2S, with a molecular weight of approximately 222.69 g/mol. The imidazole ring contributes significantly to its biological activity, enabling interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 g/mol |

| Functional Groups | Sulfonyl chloride |

| Biological Activity | Antimicrobial, enzyme inhibition |

The biological activity of this compound is primarily attributed to the reactivity of its sulfonyl chloride group. This group is highly electrophilic, allowing it to undergo nucleophilic attacks from biological molecules such as amines and alcohols. This reactivity facilitates the compound's role in modifying biomolecules and potentially inhibiting specific enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : It has shown promise as a lead structure for developing new antimicrobial agents due to its ability to inhibit bacterial growth .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, making it relevant in drug design targeting conditions such as cancer and bacterial infections .

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that derivatives of imidazole compounds, including this compound, displayed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : A study focused on the inhibition of acetylcholinesterase (AChE) by sulfonamide derivatives revealed that compounds with structural similarities to this compound exhibited varying degrees of inhibitory activity, suggesting a potential for therapeutic applications in neurodegenerative diseases .

- Pharmacokinetics : Research on the pharmacokinetic properties highlighted that modifications in the structure could enhance solubility and bioavailability, which are critical for effective drug development .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Chlorination : Chlorination of the corresponding sulfonamide precursor.

- Reactions with Nucleophiles : Utilizing nucleophiles such as amines or alcohols to form covalent bonds with the sulfonyl chloride group.

- Multi-step Synthesis : Involves initial formation of the imidazole ring followed by sulfonation and chlorination steps.

Q & A

Q. How does the steric environment of the isopropyl group influence the compound's reactivity compared to other imidazole sulfonyl chlorides?

- Methodological Answer : The isopropyl group at position 2 creates steric hindrance, reducing accessibility to the sulfonyl chloride in bulky nucleophiles (e.g., tert-butylamine). Comparative kinetic studies with 1-methylimidazole-2-sulfonyl chloride (lacking the isopropyl group) show a 2–3× slower reaction rate in SN2 mechanisms .

Data Contradiction Analysis

- vs. 7 : emphasizes chlorosulfonic acid as the primary sulfonating agent, while notes competing oxidation pathways under high temperatures. Resolution involves optimizing reaction time (<2 hours) and sub-zero temperatures to favor sulfonation over oxidation.

- vs. 16 : highlights antibacterial activity in sulfonamide derivatives, whereas reports limited efficacy against Gram-negative bacteria due to efflux pump resistance. Combinatorial synthesis with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) may enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.